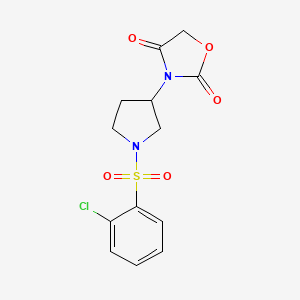3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS No.: 2034314-82-2
Cat. No.: VC5190772
Molecular Formula: C13H13ClN2O5S
Molecular Weight: 344.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034314-82-2 |
|---|---|
| Molecular Formula | C13H13ClN2O5S |
| Molecular Weight | 344.77 |
| IUPAC Name | 3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |
| Standard InChI Key | PJIHUZMGUYIXMZ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Introduction
Structural Characterization and Nomenclature
Core Molecular Architecture
The molecule consists of three primary components:
-
An oxazolidine-2,4-dione ring, a five-membered heterocycle containing both oxygen and nitrogen atoms.
-
A pyrrolidin-3-yl group attached to the oxazolidine ring, introducing a secondary amine and a five-membered saturated nitrogen ring.
-
A 2-chlorophenylsulfonyl substituent bonded to the pyrrolidine nitrogen, introducing aromaticity, electrophilic chlorine, and a sulfonyl group.
The IUPAC name reflects this arrangement: 3-[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione. Key functional groups include the sulfonamide (-SO₂-NR₂), cyclic carbamate (oxazolidine dione), and chloroaryl moiety .
Comparative Structural Analysis
A structurally analogous compound, 3-(1-Pivaloylpyrrolidin-3-yl)oxazolidine-2,4-dione (PubChem CID 91814940), shares the oxazolidine-pyrrolidine backbone but replaces the sulfonyl group with a pivaloyl (2,2-dimethylpropanoyl) moiety . Key differences include:
This comparison highlights how substituents modulate physicochemical properties, influencing solubility, bioavailability, and target interactions .
Synthetic Pathways and Reactivity
Proposed Synthesis Route
While no direct synthesis data exists for the target compound, analogous oxazolidine diones are typically synthesized via:
-
Cyclization: Condensation of β-amino alcohols with phosgene or derivatives to form the oxazolidine-2,4-dione ring.
-
Pyrrolidine Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution or reductive amination.
-
Sulfonylation: Reaction of the pyrrolidine amine with 2-chlorobenzenesulfonyl chloride under basic conditions .
A patent (CA2946834C) describes similar oxazolidine diones prepared by coupling chiral intermediates with aryl sulfonyl chlorides, followed by purification via column chromatography .
Stability and Degradation
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization:
-
Replacing the 2-chlorophenyl group with other aryl/heteroaryl sulfonamides.
-
Modifying the pyrrolidine stereochemistry to enhance selectivity.
Target Indications
Based on structural analogs, potential therapeutic areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume